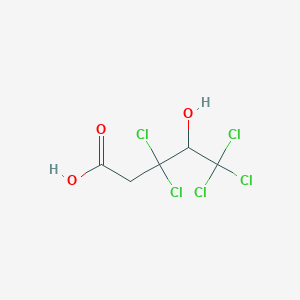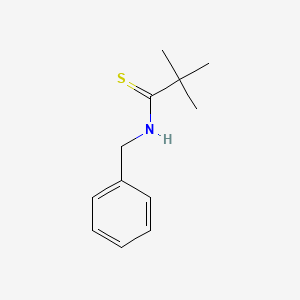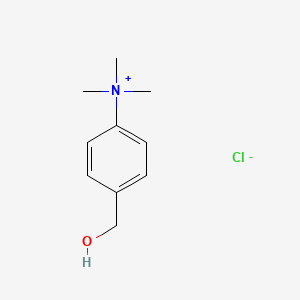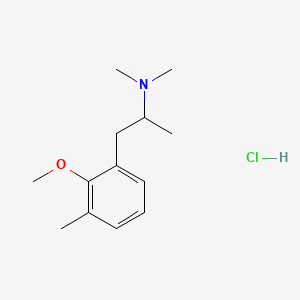
Phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride is a chemical compound with the molecular formula C10H15NO · ClH. It is a derivative of phenethylamine, a natural monoamine alkaloid and trace amine that acts as a central nervous system stimulant in humans
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenethylamine derivatives typically involves the reduction of nitrostyrene by lithium aluminium hydride in ether . Another method includes the cathodic reduction of benzyl cyanide in a divided cell . These methods provide a convenient approach to producing phenethylamine derivatives, including 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride.
Industrial Production Methods
Industrial production methods for phenethylamine derivatives often involve large-scale chemical reactions under controlled conditions. These methods ensure the purity and consistency of the final product, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
Phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminium hydride for reduction and various oxidizing agents for oxidation. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phenylacetic acid, while reduction may result in the formation of phenethylamine derivatives.
Aplicaciones Científicas De Investigación
Phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its effects on biological systems, including its role as a neurotransmitter.
Medicine: It is investigated for its potential therapeutic benefits, including its use as a central nervous system stimulant.
Industry: It is used in the production of various chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride involves its interaction with trace amine-associated receptor 1 (TAAR1) and inhibition of vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction regulates monoamine neurotransmission, leading to its stimulant effects on the central nervous system.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Phenethylamine: A natural monoamine alkaloid and trace amine with stimulant effects.
Benzeneethanamine: Another phenethylamine derivative with similar properties.
Beta-Phenylethylamine: A compound with similar chemical structure and effects.
Uniqueness
Phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride is unique due to its specific chemical structure, which includes a methoxy group and multiple methyl groups
Propiedades
Número CAS |
107410-18-4 |
|---|---|
Fórmula molecular |
C13H22ClNO |
Peso molecular |
243.77 g/mol |
Nombre IUPAC |
1-(2-methoxy-3-methylphenyl)-N,N-dimethylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-10-7-6-8-12(13(10)15-5)9-11(2)14(3)4;/h6-8,11H,9H2,1-5H3;1H |
Clave InChI |
ZRFUEFPGIJPTRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CC(C)N(C)C)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Di([1,1'-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane](/img/structure/B14328251.png)
![2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one](/img/structure/B14328254.png)
![3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile](/img/structure/B14328257.png)
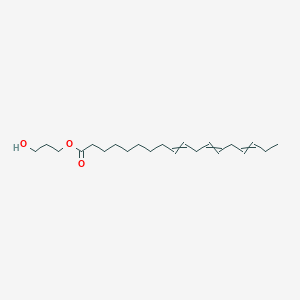
![N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B14328268.png)
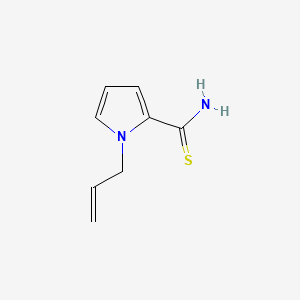

![1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea](/img/structure/B14328288.png)
![1-((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B14328299.png)
